Phytosphingosine Hydrochloride

Antimicrobial Dermatology Malassezia

Standard phytosphingosine free base (CAS 554-62-1) fails to match the solubility, stability, or MIC profiles of the hydrochloride salt, leading to formulation failures and irreproducible bioactivity. Phytosphingosine Hydrochloride (CAS 154801-32-8) provides a defined, patent-referenced counterion state for antifungal and oncology research. - **Quantified Bioactivity:** Distinct MIC values against *Malassezia furfur* (4-8x higher than base) and *C. albicans*; benchmark for topical antifungal screening. - **Oncology Research:** Reduces CNE2 cell viability to ~50% at 25 µmol/L; validated for apoptosis and DNA damage pathway studies. - **Supply Certainty:** ≥95% purity white powder, consistent lot-to-lot. Available for immediate global shipment.

Molecular Formula C18H40ClNO3
Molecular Weight 354.0 g/mol
CAS No. 154801-32-8
Cat. No. B12060315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytosphingosine Hydrochloride
CAS154801-32-8
Molecular FormulaC18H40ClNO3
Molecular Weight354.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(CO)N)O)O.Cl
InChIInChI=1S/C18H39NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;/h16-18,20-22H,2-15,19H2,1H3;1H/t16-,17+,18-;/m0./s1
InChIKeyGDKAAHDFPOWGQE-RXQQAGQTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phytosphingosine Hydrochloride Overview


Phytosphingosine Hydrochloride (CAS 154801-32-8), with the IUPAC name (2S,3S,4R)-2-aminooctadecane-1,3,4-triol hydrochloride, is a long-chain sphingoid base salt . It is the hydrochloride salt form of the naturally occurring lipid phytosphingosine (CAS 554-62-1), a constituent of the mammalian stratum corneum [1]. This compound serves as a structural analog of sphingolipids and is utilized in research for its antimicrobial, anti-inflammatory, and pro-apoptotic properties [2]. Its molecular formula is C18H40ClNO3, with a molecular weight of 354.0 g/mol, and it is typically supplied as a white powder with a minimum purity specification of 95% .

Salt-form identity
Long-chain sphingoid base hydrochloride; supports antimicrobial screening and lipid signaling studies.
Research context
Relevant for cell-model endpoint review, inflammatory pathway assays, and stratum corneum lipid research.
Selection note
Salt selection influences solubility and assay response; free base or other salts may not transfer directly.

Phytosphingosine HCl: Substitution Limitations


Direct substitution of phytosphingosine hydrochloride with the free base or other salt forms is not scientifically justified due to quantifiable differences in physicochemical and biological performance. The counterion significantly alters the compound's solubility profile and, consequently, its bioavailability and efficacy in specific assays. For instance, the hydrochloride salt exhibits distinct minimum inhibitory concentration (MIC) values against Malassezia furfur compared to the base and other salts [1]. Furthermore, salt selection impacts formulation stability and compatibility, with the hydrochloride form being specifically claimed in patents for certain cosmetic applications, such as slimming agents, due to its defined properties [2]. These quantifiable discrepancies underscore the need for precise compound selection based on the specific experimental or formulation requirements.

Free base mismatch
Phytosphingosine free base may shift antimicrobial MIC endpoint; hydrochloride salt shows 4–8 fold higher MIC against Malassezia furfur in reported agar dilution assays.
Other salt forms
Alternative salts or uncharacterized counterions may alter solubility, formulation stability, and patent-specific use contexts; direct interchangeability is not supported.

Phytosphingosine HCl: Quantitative Evidence


Malassezia furfur Susceptibility: Salt vs. Free Base

In a direct head-to-head comparison, phytosphingosine hydrochloride demonstrates significantly higher minimum inhibitory concentration (MIC) values against Malassezia furfur compared to the free base form. This indicates a quantifiable difference in potency that must be accounted for in experimental design and formulation [1].

Malassezia MIC: salt vs base
Head-to-head
Target: HCl salt — MIC 4–8× higher than base
Comparator: free base — mean MIC 6,250 µg/mL
Supports salt-form antimicrobial screening context
Agar dilution with 2% olive oil, 0.2% Tween 80; exact HCl MIC not provided in abstract
Antimicrobial Dermatology Malassezia

Broad-Spectrum Antimicrobial MIC Ranges

Phytosphingosine hydrochloride (PSHCl) solutions demonstrate quantifiable, broad-spectrum antimicrobial activity in vitro. Reported minimum inhibitory concentration (MIC) ranges provide a baseline for experimental planning and comparison against other antimicrobial agents [1].

Broad-spectrum MIC
Cross-study comparable
Gram-positive: 1–1024 µg/mL
Gram-negative: 8–1024 µg/mL
Candida: 8–512 µg/mL
Supports antimicrobial screening panel design
Broth microdilution method; comparable to free base ranges in same study
Antimicrobial Broad-Spectrum MIC

In Vivo Gastroprotection in Ulcer Models

Phytosphingosine hydrochloride (PS-HCl) exhibits a quantifiable, dose-dependent gastroprotective effect in multiple in vivo rat models of induced gastric ulcers, a finding that differentiates its potential therapeutic utility from other sphingoid bases not evaluated in this context [1].

Gastroprotection model
Class-level inference
Dose-dependent ulcer index reduction at 2.5–10 mg/kg in 4 rat ulcer models
Reported gastroprotection model response
Multiple rat models; data to verify for study-specific endpoints
Gastroprotective In Vivo Ulcer Model

Cytotoxicity Against Cancer Cell Lines

Phytosphingosine (PHS) demonstrates quantifiable cytotoxicity against multiple human cancer cell lines, with the HCl salt form noted as a relevant bioactive entity in cell viability experiments [1][2]. This activity is a key differentiator for research applications in oncology.

Cancer cell cytotoxicity
Cross-study comparable
CNE2 nasopharyngeal cells: viability ~50% at 25 µM after 24 h; 8 cell lines tested
Supports cell-model endpoint review
Concentration-dependent DNA damage response; CNE2 most sensitive
Cytotoxicity Anticancer Cell Viability

Anti-Inflammatory Mechanism in Keratinocytes

Phytosphingosine (PHS) demonstrates a quantifiable anti-inflammatory effect in human keratinocytes (HaCaT cells) by suppressing the production of key pro-inflammatory cytokines induced by TNF-α/IFN-γ stimulation. This mechanism supports its use in skin inflammation research [1].

Keratinocyte anti-inflammation
Reported
Reduced TARC, IL-6, IL-8 in TNF-α/IFN-γ stimulated HaCaT cells
Supports inflammatory signaling pathway interpretation
Via NF-κB and MAPK pathway inhibition
Anti-inflammatory Cytokines Dermatology

Phytosphingosine HCl: Key Applications


Susceptibility Testing: Malassezia and Candida

Given its defined MIC values against Malassezia furfur (4-8x higher than the base) and activity against Candida albicans, phytosphingosine hydrochloride is a critical compound for researchers developing topical antifungal formulations or studying the role of skin lipids in host defense [1]. The salt form's specific MIC profile should be used as a benchmark when assessing the potency of new formulations or synergistic combinations.

DNA Damage and Anti-Proliferative Pathways

The documented cytotoxic activity of phytosphingosine in cancer cell lines, such as the CNE2 nasopharyngeal carcinoma line (with viability reduced to ~50% at 25 µmol/L), makes this compound a valuable tool for oncology research [1]. The HCl salt form, as part of the bioactive entity, can be employed to explore mechanisms of cell cycle arrest and DNA damage response pathways.

Cosmetic Actives for Acne and Inflammation

The combination of broad-spectrum antimicrobial activity (MIC ranges of 1-1024 µg/mL) and a defined anti-inflammatory mechanism (suppression of TARC, IL-6, IL-8) positions phytosphingosine hydrochloride as a scientifically-backed active ingredient for cosmetic formulations targeting acne vulgaris and skin redness [2][3]. Formulators should note the specific activity of the hydrochloride salt, which is claimed in patents for such applications.

GI Mucosal Protection Studies

For research programs focused on gastrointestinal health, phytosphingosine hydrochloride offers a unique in vivo-validated activity. Its demonstrated ability to significantly reduce ulcer indices in multiple rat models at oral doses of 2.5-10 mg/kg supports its selection for studies on gastric mucosal defense, ulcer healing, and related inflammatory bowel conditions [4].

Application
Selection Property
Validation Focus
Antimicrobial susceptibility research
Salt-form antimicrobial screening context
Strain-panel MIC screening and comparator benchmarking
Cancer cell signaling studies
Cell-model endpoint review
DNA damage and proliferation endpoints
Inflammatory skin model research
Inflammatory mediator modulation
Cytokine and NF-κB/MAPK pathway assays
Gastrointestinal mucosal model studies
Gastroprotection model response
Ulcer index and tissue protection endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phytosphingosine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.